molecular formula C11H16O3 B14839781 2-(Tert-butoxy)-5-methoxyphenol

2-(Tert-butoxy)-5-methoxyphenol

Cat. No.: B14839781
M. Wt: 196.24 g/mol
InChI Key: UVJVLFBDGYWKQD-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-5-methoxyphenol is a phenolic compound featuring a tert-butoxy (–O–C(CH₃)₃) group at the 2-position and a methoxy (–OCH₃) group at the 5-position of the benzene ring. Phenolic compounds with alkoxy substituents are widely studied for their biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory effects. The tert-butoxy group, known for its steric bulk and electron-donating nature, likely influences solubility, stability, and intermolecular interactions .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

5-methoxy-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C11H16O3/c1-11(2,3)14-10-6-5-8(13-4)7-9(10)12/h5-7,12H,1-4H3

InChI Key

UVJVLFBDGYWKQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-5-methoxyphenol typically involves the protection of phenolic hydroxyl groups using tert-butyl groups. One common method is the reaction of 5-methoxyphenol with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-5-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Tert-butoxy)-5-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-5-methoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its antioxidant activity. The tert-butoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 5-methoxyphenol core but differ in substituents, enabling comparative analysis:

Compound Name Substituents/Functional Groups Key Structural Differences
2-(Tert-butoxy)-5-methoxyphenol –O–C(CH₃)₃ (2-position), –OCH₃ (5-position) Reference compound
2-[(4-Ethoxyphenyl)iminomethyl]-5-methoxyphenol Ethoxy (–OCH₂CH₃), imine (–CH=N–) linkage Planar Schiff base with intramolecular H-bonding
2-(4-Hydroxy-2-methoxybenzyl)-5-methoxyphenol Hydroxy (–OH), methoxy (–OCH₃) at 4- and 2-positions Additional benzyl substituent; natural product
Pyrazolic Chalcone (Compound 11 ) Pyrazole ring, dimethoxyphenyl group Chalcone backbone with heterocyclic moiety
Cannabistilbene I (Compound 146 ) Dihydrostilbene backbone, prenyl groups Biphenyl structure with isoprenyl chains

Key Observations :

  • Planarity : The Schiff base analog () exhibits near-planar geometry due to intramolecular O–H···N hydrogen bonding, whereas the tert-butoxy variant’s bulky group may disrupt planarity, affecting π-π stacking interactions .
  • Hydrogen Bonding: Natural derivatives like 2-(4-hydroxy-2-methoxybenzyl)-5-methoxyphenol () utilize –OH groups for H-bonding, whereas the tert-butoxy group lacks H-bond donors, possibly altering solubility and biological target engagement .

Comparative Insights :

  • The tert-butoxy group’s electron-donating nature may enhance radical scavenging compared to ethoxy or methoxy groups, as seen in chalcone derivatives .
  • Reduced H-bonding capacity in tert-butoxy analogs might limit enzyme inhibition efficacy compared to hydroxy-rich natural products (e.g., ) .

Physicochemical Properties

  • Solubility : The tert-butoxy group’s hydrophobicity may reduce aqueous solubility compared to ethoxy or hydroxy-substituted analogs but improve lipid bilayer penetration .
  • Stability : Bulky tert-butoxy groups can protect against oxidative degradation, extending shelf-life relative to smaller alkoxy derivatives .

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